

# Application Notes and Protocols for Fe(OTf)<sub>2</sub> Catalyzed Cross-Coupling Reactions

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## Compound of Interest

Compound Name: Iron(II) Trifluoromethanesulfonate

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These application notes provide detailed protocols and data for cross-coupling reactions catalyzed by **iron(II) trifluoromethanesulfonate** (Fe(OTf)<sub>2</sub>). Iron, being an earth-abundant and low-toxicity metal, presents a sustainable alternative to precious metal catalysts like palladium and nickel in carbon-carbon and carbon-heteroatom bond formation.<sup>[1][2]</sup> Fe(OTf)<sub>2</sub> is a versatile catalyst that has shown efficacy in various cross-coupling reactions, including Kumada-type, Suzuki-Miyaura-type, and cross-dehydrogenative couplings (CDC).<sup>[1][3][4]</sup>

## General Considerations

Iron-catalyzed cross-coupling reactions are often sensitive to air and moisture. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. The success of these reactions can be highly dependent on the nature of the substrates, ligands, and additives used.

## Fe(OTf)<sub>2</sub> Catalyzed Cross-Electrophile Coupling of Aryl Carbamates with Alkyl Bromides

This protocol describes the coupling of an aryl carbamate with an alkyl bromide, a reaction that demonstrates the ability of Fe(OTf)<sub>2</sub> to catalyze the formation of C(sp<sup>2</sup>)-C(sp<sup>3</sup>) bonds through the coupling of two different electrophiles.

## Experimental Protocol

A detailed experimental procedure for the cross-electrophile coupling is as follows:

- To an oven-dried vial equipped with a magnetic stir bar, add  $\text{Fe}(\text{OTf})_2$  (0.02 mmol, 0.1 equiv), a suitable ligand (e.g., TMEDA, 0.1 equiv), and  $\text{B}_2\text{pin}_2$  (0.5 mmol, 2.5 equiv).
- The vial is then sealed and purged with an inert atmosphere.
- Add the aryl carbamate (0.2 mmol, 1.0 equiv), the alkyl bromide (0.3 mmol, 1.5 equiv), a base (e.g.,  $\text{MeOLi}$ , 1.0 mmol, 5.0 equiv), and the solvent (e.g., MTBE, 1.0 mL).
- The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 16 hours).
- Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ .
- The mixture is then diluted with ethyl acetate and washed with brine.
- The organic phase is dried over  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure.
- The resulting residue is purified by flash chromatography on silica gel to yield the desired product.<sup>[5]</sup>

## Quantitative Data

The following table summarizes the reaction conditions and yields for the  $\text{Fe}(\text{OTf})_2$ -catalyzed cross-electrophile coupling of various aryl carbamates with alkyl bromides.

Entry	Aryl Carbamate	Alkyl Bromide	Ligand	Base	Solvent	Time (h)	Yield (%)
1	Naphthyl Carbamate	1-bromobutane	TMEDA	MeOLi	MTBE	16	84
2	Naphthyl Carbamate	1-bromopentane	TMEDA	MeOLi	MTBE	16	87
3	Phenyl Carbamate	1-bromobutane	TMEDA	MeOLi	MTBE	16	47
4	Naphthyl Carbamate	2-bromopropane	TMEDA	MeOLi	MTBE	16	54
5	Naphthyl Carbamate	1-bromo-2-methylpropane	TMEDA	MeOLi	MTBE	16	53

(Data synthesized from reference[5])

## Representative Protocol for Fe(OTf)<sub>2</sub> Catalyzed Kumada-Type Cross-Coupling

This generalized protocol is based on established iron-catalyzed Kumada couplings and can be adapted for use with Fe(OTf)<sub>2</sub> for the cross-coupling of aryl halides with Grignard reagents.[6]  
[7]

### Experimental Protocol

- An oven-dried Schlenk flask containing a magnetic stir bar is charged with Fe(OTf)<sub>2</sub> (e.g., 5 mol%).

- The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
- Anhydrous solvent (e.g., THF) is added, followed by the aryl halide (1.0 equiv).
- The solution is cooled to a specific temperature (e.g., 0 °C or -20 °C).
- The Grignard reagent (e.g., 1.2 equiv) is added dropwise over a period of time to control the reaction temperature and minimize side reactions. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) may be beneficial.[\[6\]](#)
- The reaction is stirred at the specified temperature for a set duration (e.g., 30 minutes to several hours).
- The reaction is quenched by the slow addition of 1 M HCl.
- The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or toluene).
- The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated in vacuo.
- The crude product is purified by column chromatography.

## Quantitative Data

The following table provides representative data for iron-catalyzed Kumada-type couplings. While not all examples use Fe(OTf)<sub>2</sub> specifically, they illustrate the expected yields and conditions.

Entry	Aryl Halide	Grignard Reagent	Iron Catalyst	Additive	Temp (°C)	Time	Yield (%)
1	4-Chlorotoluene	n-ButylMgBr	Fe(acac) <sub>3</sub>	TMEDA	0	30 min	>95
2	1-Chloro-4-methoxybenzene	EthylMgBr	FeCl <sub>3</sub>	TMEDA	0	30 min	98
3	2-Chloropyridine	PhenylMgBr	Fe(acac) <sub>3</sub>	NMP	25	1 h	92
4	4-Chlorobenzonitrile	i-PropylMgBr	FeCl <sub>2</sub>	TMEDA	-20	2 h	85

(Data compiled from similar iron-catalyzed reactions)

## Representative Protocol for Fe(OTf)<sub>2</sub> Catalyzed Cross-Dehydrogenative Coupling (CDC)

This generalized protocol for C-H/C-H cross-coupling is based on documented iron-catalyzed CDC reactions, where Fe(OTf)<sub>2</sub> has been shown to be an effective catalyst.[\[1\]](#)

### Experimental Protocol

- To a reaction vessel, add the C-H bond donor substrate (1.0 equiv), the C-H bond acceptor substrate (e.g., 1.5 equiv), and Fe(OTf)<sub>2</sub> (e.g., 10 mol%).
- Add the solvent (e.g., dichloroethane).
- To this mixture, add an oxidant (e.g., di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP)) dropwise at room temperature.[\[1\]](#)

- The reaction mixture is then heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated time (e.g., 12-24 hours).
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is then purified by flash column chromatography on silica gel to afford the desired cross-coupled product.

## Quantitative Data

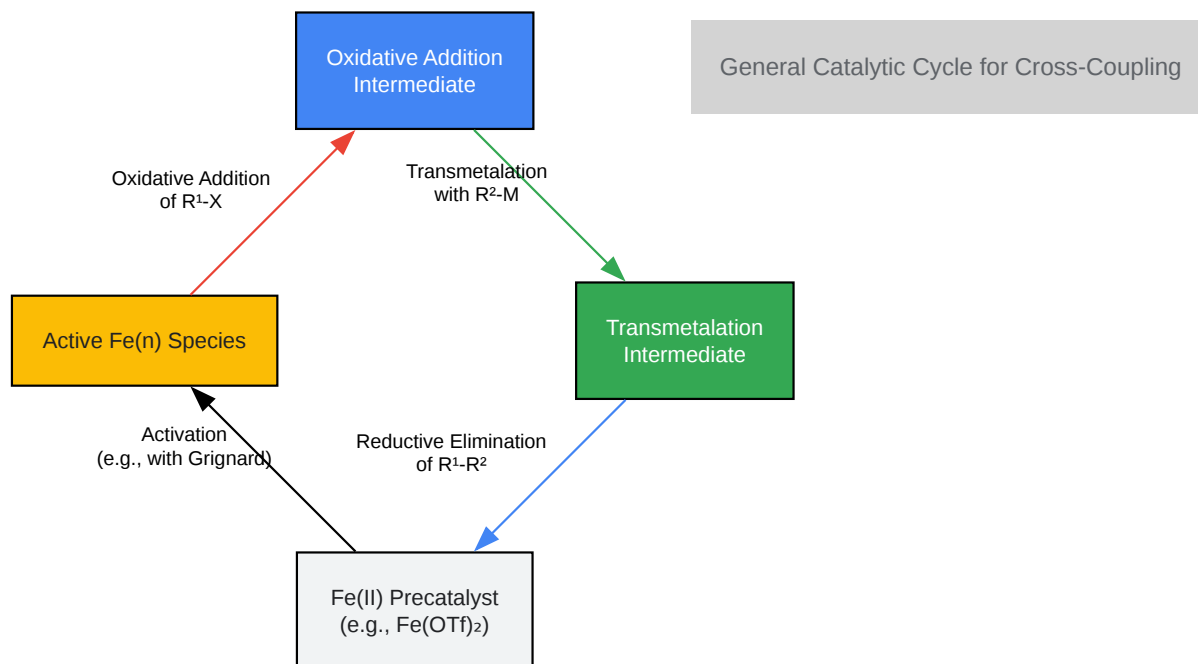
The table below presents examples of yields for iron-catalyzed CDC reactions.

Entry	C-H Donor	C-H Acceptor	Oxidant	Temp (°C)	Time (h)	Yield (%)
1	Toluene	1,3-Dicarbonyl compound	DTBP	120	24	85
2	Indole	Acetonitrile derivative	TBHP	80	12	75
3	N-Phenyltetrahydroisoquinoline	Toluene	DDQ	100	12	88
4	Ethyl Acrylate	Benzyl C-H	DTBP	110	24	>90

(Data synthesized from various iron-catalyzed CDC reports, including those mentioning Fe(II) catalysts.[\[1\]](#))

## Visualizations

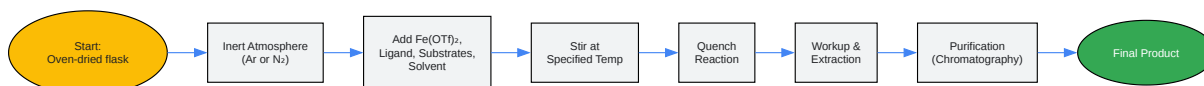
### Catalytic Cycle



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Caption: General Catalytic Cycle for Cross-Coupling.

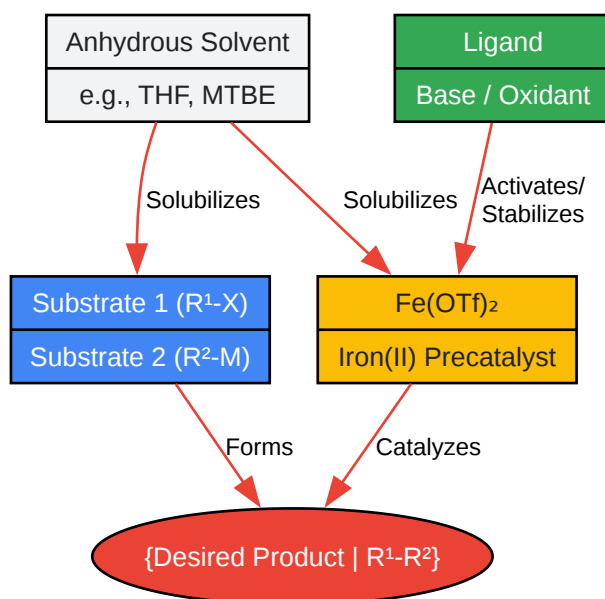
## Experimental Workflow



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Caption: Experimental Workflow for Fe-Catalyzed Cross-Coupling.

## Logical Relationships of Reaction Components



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Caption: Key Components and Their Roles in the Reaction.

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